Cefotaxime Proxetil

説明

Cefpodoxime Proxetil is an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . It is a prodrug, which means it is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . It is used to treat a wide variety of bacterial infections .

Synthesis Analysis

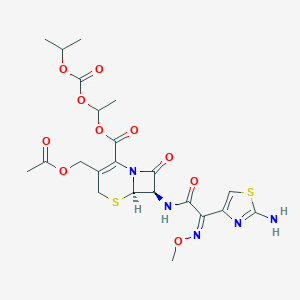

The synthesis of Cefpodoxime Proxetil involves the methanolysis of 3-(acetoxymethyl)-7-[4-chloro-3-oxo-2-(Z)-(methoxyimino)butyrylamido]-3-cephem-4-carboxylic acid with methanol and NaHCO3 to afford the corresponding 3-(methoxymethyl) derivative. This derivative is then esterified with 1-iodoethylisopropyl carbonate in the presence of dicyclohexylamine in DMA to give the corresponding ester .Molecular Structure Analysis

The molecular formula of Cefpodoxime Proxetil is C21H27N5O9S2 . Its molecular weight is 557.6 .Chemical Reactions Analysis

Cefpodoxime Proxetil undergoes several chemical reactions. For instance, it can be oxidized with ferric chloride followed by complex formation with 1,10-phenanthroline or potassium ferricyanide . It can also undergo diazotization with nitrous acid to form diazotized Cefpodoxime Proxetil .Physical And Chemical Properties Analysis

Cefpodoxime Proxetil is a poorly water-soluble drug with low bioavailability when orally administered . It possesses high solubility, chemical, enzymatic stability, and absorption profiles in acidic pH .科学的研究の応用

Bioavailability Improvement

Cefpodoxime Proxetil is an orally administered, extended-spectrum, semi-synthetic antibiotic of the cephalosporin class. It has a short elimination half-life and possesses high solubility, chemical, enzymatic stability, and absorption profiles in acidic pH. These properties make Cefpodoxime Proxetil a suitable candidate for formulating it as a gastro retentive dosage form for improved bioavailability .

Gastro Retentive Dosage Form

The formulation of floating tablets of Cefpodoxime Proxetil was prepared by the direct compression technique using Pomegranate peel powder as release retarded material. The floating tablets of Cefpodoxime Proxetil are prepared by applying the design of experiment in that 32 Factorial Design was selected .

In Vivo Gastro-Retention

In vivo gastro-retention of the optimized floating formulation was determined by X-ray imaging studies on healthy rabbits. The prepared gastro retentive floating tablet formulation using Pomegranate peel powder as rate control polymer shows better floating properties and effective gastro retention .

Solid Dispersion Formulation

Cefpodoxime Proxetil is a poorly water-soluble drug and prepared as solid dispersion which improved solubility and dissolution. The main purpose of this investigation was to increase solubility and dissolution rate of Cefpodoxime Proxetil by preparation of its solid dispersion with urea using solvent evaporation method .

Mucoadhesive Microsphere Formulation

Solid dispersions of Cefpodoxime Proxetil were prepared with PEG- 4000 (1:1, 1:2), PEG-6000(1:1, 1:2), mannitol (1:0.5, 1:1, 1:1.5, 1:2) and β-cyclodextrin (1:0.5, 1:1, 1:1.5, 1:2) as water-soluble carriers by solvent evaporation method. After evaluation, the best release profile solid dispersion with β-cyclodextrin is F10 (1:1) and to form the mucoadhesive microspheres with sodium alginate (1;1). These microspheres were enteric coating by CAP (10%) .

Buccal Film Formulation

Cefpodoxime Proxetil can be formulated into buccal films using Chitosan, Gelatin, and Pectin as main polymeric substrates. It can be used in the treatment of respiratory, urinary, skin, and soft tissue infection caused by gram-positive and gram-negative bacteria .

作用機序

Target of Action

Cefotaxime Proxetil, also known as Cefpodoxime, is an oral third-generation cephalosporin antibiotic . It is effective against most Gram-positive and Gram-negative bacteria . The primary targets of Cefotaxime Proxetil are the penicillin-binding proteins (PBPs) located in the bacterial cell wall .

Mode of Action

Cefotaxime Proxetil is a prodrug, which means it is inactive until it is metabolized in the body . Once ingested, it is absorbed and de-esterified by the intestinal mucosa to its active form, Cefpodoxime . The active metabolite of Cefpodoxime binds preferentially to PBPs, which play a crucial role in the final step of peptidoglycan synthesis, a key component of bacterial cell walls . By inhibiting this process, Cefpodoxime disrupts cell wall synthesis, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Cefotaxime Proxetil is the synthesis of peptidoglycan in bacterial cell walls . By binding to PBPs, Cefpodoxime inhibits the transpeptidation step of peptidoglycan synthesis, disrupting the integrity of the bacterial cell wall and leading to cell lysis and death .

Pharmacokinetics

Cefotaxime Proxetil exhibits good pharmacokinetic properties. It is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Approximately 50% of the administered dose is absorbed systemically . The drug has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure . The extent of absorption and the mean peak plasma concentration increase when the drug is taken with food .

Result of Action

The result of Cefotaxime Proxetil’s action is the effective killing of a wide range of bacteria. It is used to treat various bacterial infections, including acute otitis media, pharyngitis, sinusitis, and gonorrhea . By disrupting cell wall synthesis, Cefpodoxime causes bacterial cell death, helping to clear the infection .

Action Environment

The action of Cefotaxime Proxetil can be influenced by various environmental factors. For instance, its absorption can be enhanced when taken with food . Additionally, the drug’s effectiveness can be affected by the presence of beta-lactamases, enzymes produced by some bacteria that can inactivate Cefpodoxime . The drug’s elimination half-life can also be prolonged in patients with renal failure, affecting its clearance from the body .

Safety and Hazards

特性

IUPAC Name |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O10S2/c1-9(2)35-22(32)37-11(4)36-20(31)16-12(6-34-10(3)28)7-38-19-15(18(30)27(16)19)25-17(29)14(26-33-5)13-8-39-21(23)24-13/h8-9,11,15,19H,6-7H2,1-5H3,(H2,23,24)(H,25,29)/b26-14-/t11?,15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBKWVHQXXREQH-KMMUMHRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefotaxime Proxetil | |

CAS RN |

217803-89-9 | |

| Record name | Cefotaxime proxetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217803899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFOTAXIME PROXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRY6JYK2W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)